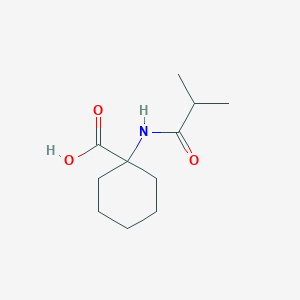
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid (MPCA) is a cyclic organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and water-soluble compound with a molecular formula of C9H17NO2. MPCA is also known as cyclohexanecarboxamide, 2-methylpropanamide cyclohexylcarboxylic acid, and cyclohexylpropionamide. MPCA has been studied for its potential applications in organic synthesis, drug delivery, and as a potential tool for biomedical research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid involves the conversion of cyclohexanone to cyclohexanecarboxylic acid, followed by amidation with 2-methylpropanamide to yield the final product.
Starting Materials
Cyclohexanone, Sodium hydroxide, Sodium hypochlorite, Hydrochloric acid, 2-Methylpropanamide, Sodium bicarbonate, Sodium chloride, Ethyl acetate, Wate
Reaction
Conversion of cyclohexanone to cyclohexanecarboxylic acid: Cyclohexanone is treated with sodium hydroxide and sodium hypochlorite to yield cyclohexanecarboxylic acid., Amidation with 2-methylpropanamide: Cyclohexanecarboxylic acid is reacted with 2-methylpropanamide in the presence of hydrochloric acid to yield 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid., Workup: The reaction mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated to yield the final product.
科学的研究の応用
MPCA has been studied for its potential applications in organic synthesis, drug delivery, and as a potential tool for biomedical research. In organic synthesis, MPCA can be used as a chiral building block for the synthesis of a variety of compounds. In drug delivery, MPCA can be used as a carrier molecule to deliver drugs to specific target sites. In biomedical research, MPCA has been studied for its potential use in the development of novel therapeutic agents.
作用機序
MPCA is a cyclic organic compound that can act as a weak base and can form hydrogen bonds with other molecules. It can also form hydrogen bonds with proteins, which can be used to facilitate drug delivery. In addition, MPCA can form hydrogen bonds with nucleic acids, which can be used to modulate gene expression.
生化学的および生理学的効果
MPCA has been studied for its potential effects on biochemical and physiological processes. In animal studies, MPCA has been shown to have anti-inflammatory and anti-oxidant properties, as well as to modulate the expression of certain genes. In addition, MPCA has been shown to have an effect on the metabolism of certain drugs, which can be used to enhance their efficacy.
実験室実験の利点と制限
The advantages of using MPCA in laboratory experiments include its low cost, its water solubility, and its ability to form hydrogen bonds with proteins and nucleic acids. The limitations of using MPCA in laboratory experiments include its instability at high temperatures and its potential for forming undesired side reactions.
将来の方向性
For research on MPCA include the development of new therapeutic agents based on its structure, the exploration of its potential applications in drug delivery and gene therapy, and the development of new synthetic methods for its synthesis. In addition, further research is needed to better understand the biochemical and physiological effects of MPCA, as well as its potential toxicity.
特性
IUPAC Name |
1-(2-methylpropanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)9(13)12-11(10(14)15)6-4-3-5-7-11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKXOAYXQMCMNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1(CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640954 |
Source


|
| Record name | 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |
CAS RN |
652172-80-0 |
Source


|
| Record name | 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

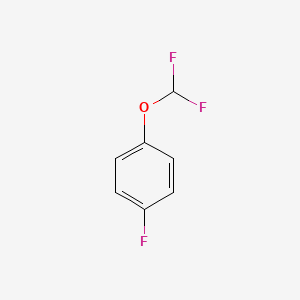
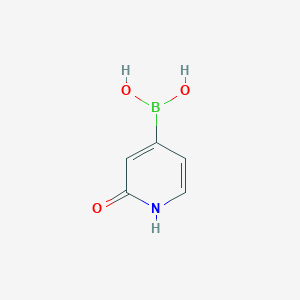
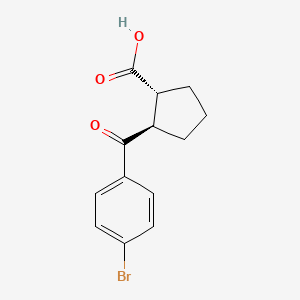
![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)
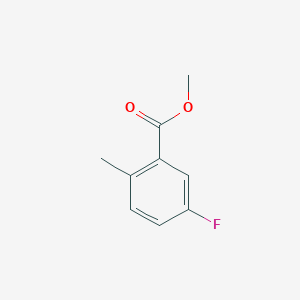
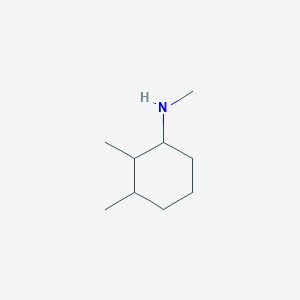

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)




![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)
